![molecular formula C7H10F3N3 B1524096 2-[1-(2,2,2-trifluoroéthyl)-1H-imidazol-2-yl]éthan-1-amine CAS No. 1247345-12-5](/img/structure/B1524096.png)

2-[1-(2,2,2-trifluoroéthyl)-1H-imidazol-2-yl]éthan-1-amine

Vue d'ensemble

Description

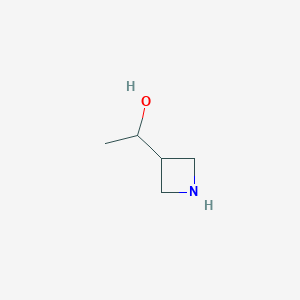

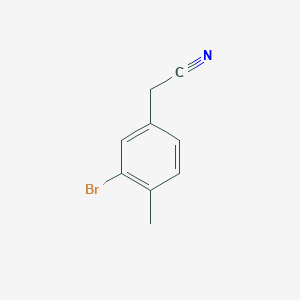

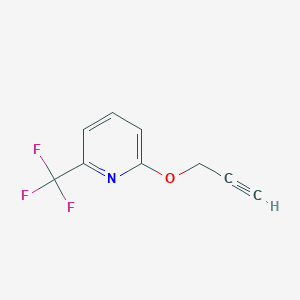

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Batteries lithium-soufre

Ce composé a été utilisé dans le développement de batteries lithium-soufre (Li-S). En tant que co-solvant dans les électrolytes, il contribue à améliorer les performances de ces batteries en réduisant la solubilité des polysulfures, ce qui améliore à son tour la stabilité du cycle et l'efficacité coulombienne .

Interactions avec les additifs d'électrolyte

Dans le domaine des batteries lithium-ion, le composé est étudié pour ses interactions avec les matériaux de cathode. Plus précisément, il est utilisé pour comprendre comment les additifs d'électrolyte peuvent affecter les problèmes de déstabilisation de surface dans les cathodes d'oxydes de métaux de transition de lithium lorsqu'ils sont chargés à des tensions élevées .

Synthèse énantiosélective

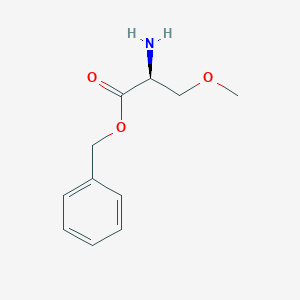

Le composé sert de réactif dans la synthèse énantiosélective des acides N-aryl hydroxamiques cycliques. Ce processus implique une alkylation catalysée par transfert de phase, qui est cruciale pour la production de molécules chirales spécifiques .

Synthèse organique

Il est également utilisé en synthèse organique comme réactif de trifluoroéthylation pour divers nucléophiles. Cela inclut les amines, les peptides, les alcools et autres, ce qui met en évidence sa polyvalence dans les réactions chimiques .

Résistance au feu dans les batteries

Dans le domaine de la sécurité, ce composé est synthétisé et ajouté aux électrolytes pour réduire l'inflammabilité. Cette application est particulièrement importante pour la sécurité des batteries lithium-ion, car elle réduit considérablement le temps d'extinction automatique (SET) de l'électrolyte .

Mécanisme D'action

- LXR-beta is a nuclear receptor that plays a crucial role in lipid metabolism and cholesterol homeostasis in humans .

- The compound’s interaction with LXR-beta results in changes at the molecular level, affecting lipid balance and cellular processes .

- Cellular effects include enhanced cholesterol efflux, increased fatty acid synthesis, and improved lipoprotein metabolism .

Target of Action

Mode of Action

Biochemical Pathways

- The affected pathways include:

- The compound promotes cholesterol efflux from cells by upregulating ATP-binding cassette transporters (ABCA1 and ABCG1). It enhances fatty acid synthesis by activating sterol regulatory element-binding proteins (SREBPs). LXR-beta activation influences lipoprotein assembly and secretion .

Pharmacokinetics

- Information on absorption is not available. Details about metabolism remain unknown. Not specified. No data on half-life. Not documented .

Result of Action

Action Environment

Propriétés

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHQWFBNXCXWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CCN)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

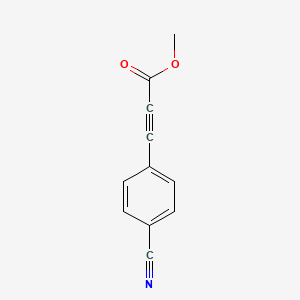

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)